molecular formula C10H10ClF3N2 B1520908 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride CAS No. 1171852-57-5

4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride

Cat. No.: B1520908
CAS No.: 1171852-57-5
M. Wt: 250.65 g/mol
InChI Key: HRSHLAIBWWQLKS-UHFFFAOYSA-N
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Description

“4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride” is a chemical compound with the empirical formula C9H7F3N2 . It has a molecular weight of 200.16 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string N#CC1=CC=C(NCC(F)(F)F)C=C1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Diarylpyrimidine HIV-1 Reverse Transcriptase Inhibitors: One study discusses the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This highlights the compound's role in pharmaceutical synthesis and its potential application in medicinal chemistry for treating HIV (Ju Xiu-lia, 2015).

Material Science Applications

  • High Voltage Lithium Ion Battery Additives: Research on 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high voltage lithium-ion batteries demonstrates its impact on improving cyclic stability and preventing manganese dissolution, critical for enhancing battery life and performance (Wenna Huang et al., 2014).
  • Polymer Solar Cells: Another study explores the use of a perfluorinated compound as an additive in polymer solar cells, significantly improving power conversion efficiency by facilitating the ordering of polymer chains. This suggests potential applications in improving the efficiency of renewable energy technologies (Seonju Jeong et al., 2011).

Chemical Synthesis and Mechanisms

  • Condensation Reactions: A study on the condensation of nitriles of polyhalogenated carboxylic acids and benzonitrile with specific ketones to produce chromanones demonstrates the compound's role in creating complex organic molecules, which could have implications in developing new materials or pharmaceuticals (V. Sosnovskikh, 1998).

Antiproliferative Activity and Cancer Research

  • Antiproliferative Activity Against Cancer Cells: Research on iron(II)-cyclopentadienyl compounds with benzonitrile ligands shows strong activity against colorectal and triple-negative breast cancer cells, indicating potential therapeutic applications in oncology (Adhan Pilon et al., 2020).

Safety and Hazards

According to Sigma-Aldrich, this compound may be hazardous to the aquatic environment and cause long-term adverse effects .

Properties

IUPAC Name

4-[(2,2,2-trifluoroethylamino)methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2.ClH/c11-10(12,13)7-15-6-9-3-1-8(5-14)2-4-9;/h1-4,15H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSHLAIBWWQLKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(F)(F)F)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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